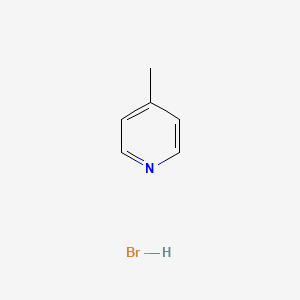
4-Methylpyridine;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a colorless to pale yellow crystalline solid with the molecular formula C6H6BrN·HBr and a molecular weight of 252.93 g/mol . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
4-Methylpyridine;hydrobromide can be synthesized through the bromination of 4-methylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is typically carried out in an inert solvent like carbon tetrachloride under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, this compound is produced by the bromination of 4-methylpyridine using hydrobromic acid and a suitable brominating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
4-Methylpyridine;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Hydrogen Peroxide: Used for oxidation reactions.
Lithium Aluminum Hydride: Used for reduction reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Pyridine N-Oxides: Formed through oxidation reactions.
Methylpyridines: Formed through reduction reactions.
科学研究应用
4-Methylpyridine;hydrobromide is used in various scientific research applications, including:
作用机制
The mechanism of action of 4-Methylpyridine;hydrobromide involves its ability to act as an alkylating agent. The bromomethyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in the synthesis of various derivatives and intermediates .
相似化合物的比较
Similar Compounds
3-(Bromomethyl)-5-methylpyridine hydrobromide: Similar in structure but with a different substitution pattern.
2-(Bromomethyl)pyridine hydrobromide: Another brominated pyridine derivative with different reactivity.
Uniqueness
4-Methylpyridine;hydrobromide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated pyridine derivatives. Its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry .
属性
CAS 编号 |
32353-66-5 |
|---|---|
分子式 |
C6H8BrN |
分子量 |
174.04 g/mol |
IUPAC 名称 |
4-methylpyridine;hydrobromide |
InChI |
InChI=1S/C6H7N.BrH/c1-6-2-4-7-5-3-6;/h2-5H,1H3;1H |
InChI 键 |
RYMDMIBBEDILAT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=NC=C1.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



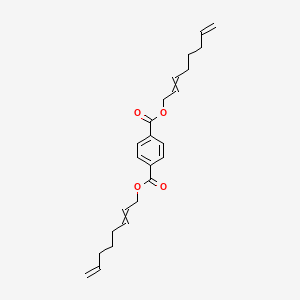
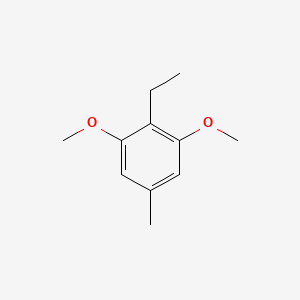
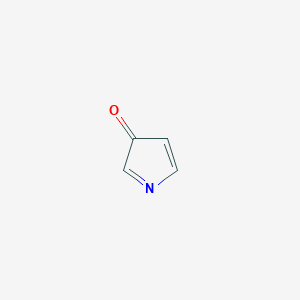

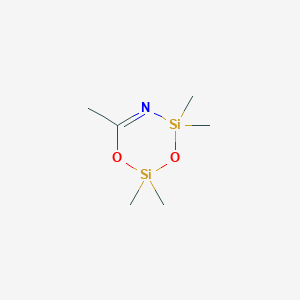
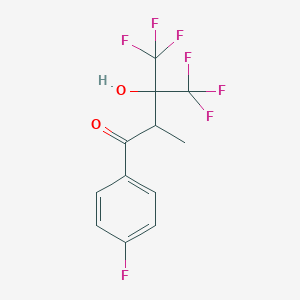
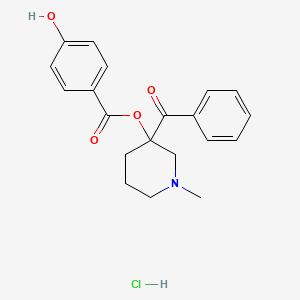
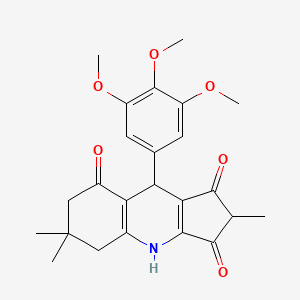
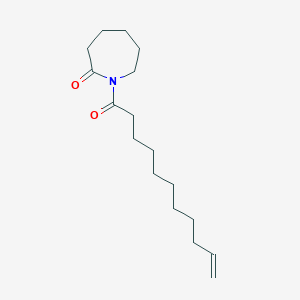

![2,2'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(oxirane)](/img/structure/B14677275.png)
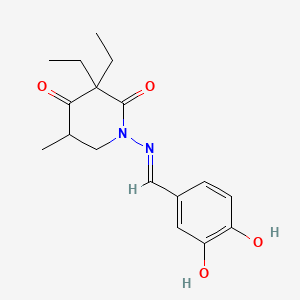
![2-Amino-6-[(4-methylphenyl)amino]pyrimidin-4(1h)-one](/img/structure/B14677287.png)
